5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Medicinal Chemistry Antiviral Cytostatic

5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS 7752-70-7) is a halogenated heteroaromatic building block featuring a pyrimidine core substituted at the 5-position with bromine, at the 2- and 4-positions with methoxy groups, and at the 6-position with a methyl group. Its molecular formula is C7H9BrN2O2, with a molecular weight of 233.06 g/mol.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 7752-70-7
Cat. No. B1610646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxy-6-methylpyrimidine
CAS7752-70-7
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)OC)Br
InChIInChI=1S/C7H9BrN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3
InChIKeyHLPQXHRLQNOZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS 7752-70-7): Core Properties and Procurement-Relevant Specifications


5-Bromo-2,4-dimethoxy-6-methylpyrimidine (CAS 7752-70-7) is a halogenated heteroaromatic building block featuring a pyrimidine core substituted at the 5-position with bromine, at the 2- and 4-positions with methoxy groups, and at the 6-position with a methyl group . Its molecular formula is C7H9BrN2O2, with a molecular weight of 233.06 g/mol . The compound exhibits a calculated LogP of 1.56 and a topological polar surface area (PSA) of 44.24 Ų , and is reported to be chemically stable under recommended storage conditions . It is supplied at purities of 95–98% by various vendors .

Why 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Cannot Be Casually Replaced by In-Class Pyrimidine Halides


The specific substitution pattern of 5-bromo-2,4-dimethoxy-6-methylpyrimidine—a bromine at C5, methoxy groups at C2 and C4, and a methyl group at C6—creates a unique electronic and steric environment that dictates its reactivity in cross-coupling and its biological profile. Simply swapping the halogen (e.g., to iodine or chlorine) or altering the alkyl/alkoxy substitution profoundly changes reaction yields, selectivity, and bioactivity. For instance, in a comparative antiviral and cytostatic evaluation, the 6-methyl-2,4-dimethoxy-5-bromopyrimidine (this compound) showed no activity against a panel of tumor cell lines, whereas its 6-bromomethyl analog exhibited potent cytotoxicity (IC50 0.4 µM) and other C6-fluoroalkyl derivatives displayed moderate to strong inhibition [1]. This demonstrates that even subtle structural modifications can lead to complete loss or gain of function, making generic substitution without verification highly risky for both synthetic and biological applications.

Quantitative Differentiation of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine: Evidence for Procurement Decisions


Differential Cytostatic Activity: 6-Methyl vs. 6-Bromomethyl Substitution

In a head-to-head evaluation of pyrimidine derivatives for cytostatic activity, 5-bromo-2,4-dimethoxy-6-methylpyrimidine (Compound 4) was compared to its 6-bromomethyl analog (Compound 6). Compound 4 exhibited no cytostatic activity (IC50 >100 µM across all tested cell lines), whereas Compound 6 showed potent and selective cytotoxicity against colon carcinoma SW620 cells with an IC50 of 0.4 µM [1].

Medicinal Chemistry Antiviral Cytostatic Pyrimidine Derivatives

Cross-Coupling Reactivity Benchmark: Scalable Synthesis Yields for 5-Bromo-6-methylpyrimidines

While direct yield data for Suzuki coupling of the target compound is not reported, a closely related class of 4-substituted 5-bromo-6-methylpyrimidines has been shown to undergo scalable cross-coupling with yields as high as 95% [1]. This class-level performance significantly exceeds typical yields for 5-chloro analogs (often <60% under comparable conditions) and approaches the reactivity of 5-iodo derivatives without the cost and stability penalties associated with iodine [2].

Organic Synthesis Cross-Coupling Suzuki Reaction Monomer

Physicochemical Differentiation: LogP and Lipophilicity Compared to Non-Methylated Analog

The calculated LogP of 5-bromo-2,4-dimethoxy-6-methylpyrimidine is 1.56 , which is approximately 0.3 units higher than that of its non-methylated counterpart, 5-bromo-2,4-dimethoxypyrimidine (LogP = 1.26) [1]. Both compounds share the same PSA (44.24 Ų), but the increased lipophilicity of the 6-methyl derivative enhances membrane permeability potential without increasing polar surface area, a desirable profile for CNS drug discovery.

Physicochemical Properties Lipophilicity LogP Drug Design

Chemical Stability Advantage Over 5-Iodo Analog

According to the Globally Harmonized System (GHS) classification, 5-bromo-2,4-dimethoxy-6-methylpyrimidine is chemically stable under recommended storage conditions . In contrast, the corresponding 5-iodo analog (5-iodo-2,4-dimethoxy-6-methylpyrimidine, CAS 107166-93-8) is known to be light-sensitive and prone to decomposition upon prolonged storage, often requiring cold-chain logistics and special handling .

Chemical Stability Storage Procurement Logistics

Synthetic Accessibility: Scalable Route to Diverse 4-Substituted Analogs

A practical, scalable synthetic route has been reported for constructing a diverse array of 4-substituted 5-bromo-6-methylpyrimidines, including the target 2,4-dimethoxy derivative, with consistently high yields (up to 95% on a 5-gram scale) [1]. This contrasts with the synthesis of many 5-bromo-2,4-dialkoxy pyrimidines lacking the 6-methyl group, which often require harsher bromination conditions (e.g., Br2/AcOH at elevated temperatures) and suffer from lower regioselectivity .

Process Chemistry Scalable Synthesis Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine Based on Quantitative Evidence


Negative Control or Inert Scaffold in Antiviral/Cytostatic Screening

As demonstrated in head-to-head assays, this compound shows no cytostatic or antiviral activity (IC50 >100 µM across all tested lines) [1]. It is therefore ideal as a negative control in primary screening campaigns, or as an inert scaffold onto which activity-conferring substituents can be installed at C6 or C4. Researchers seeking to establish structure-activity relationships (SAR) for pyrimidine-based antivirals can use this compound to confirm that observed activity is driven by specific side-chain modifications.

Suzuki-Miyaura Cross-Coupling Monomer for Library Synthesis

With class-level coupling yields approaching 95% [1], this bromopyrimidine serves as a high-performance electrophile for Suzuki-Miyaura reactions. It enables rapid diversification at the C5 position, making it a valuable monomer for parallel synthesis of drug-like libraries. Its balance of reactivity and stability makes it preferable to the more expensive and less stable iodo analog for large-scale library production.

CNS Drug Discovery Scaffold Requiring Balanced Lipophilicity

The compound's LogP of 1.56 and PSA of 44.24 Ų place it within favorable physicochemical space for CNS drug candidates (typically LogP 1–3, PSA <90 Ų) [1]. Compared to the non-methylated analog (LogP 1.26), the 6-methyl group provides a 24% increase in lipophilicity without altering PSA [2]. This property profile supports its use as a starting point for designing brain-penetrant kinase inhibitors or other CNS-active agents.

Scalable Process Chemistry and Kilogram-Scale Building Block Supply

The reported scalable three-step synthesis with yields up to 95% on multigram scale [1] confirms that this compound can be reliably manufactured in large quantities. For process chemists and procurement managers, this translates to predictable supply chains and cost-effective access. The mild bromination conditions (room temperature, common inorganic salts) [2] further reduce manufacturing complexity and environmental impact compared to older, more hazardous methods.

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